phthalazine-1-thiol
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Overview
Description
Phthalazine-1-thiol is a heterocyclic organic compound that belongs to the class of phthalazines Phthalazines are bicyclic compounds consisting of a benzene ring fused with a pyridazine ring this compound is characterized by the presence of a thiol group (-SH) attached to the first position of the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine-1-thiol can be synthesized through several synthetic routes. One common method involves the condensation of phthalic acid derivatives with hydrazine, followed by the introduction of a thiol group. For example, the reaction of 1,4-dichlorophthalazine with thiourea in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the chlorination of phthalic acid derivatives, followed by thiolation using thiourea or other sulfur-containing reagents. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phthalazine-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form phthalazine derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve alkyl halides or acyl chlorides as reagents, with the reactions conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Phthalazine derivatives with various functional groups
Substitution: Thioethers, substituted phthalazine derivatives
Scientific Research Applications
Phthalazine-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of phthalazine-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to the compound’s biological effects. The specific pathways and targets involved depend on the particular application and the structure of the this compound derivative.
Comparison with Similar Compounds
Phthalazine-1-thiol can be compared with other similar compounds, such as:
Phthalazine: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
Phthalazinone: Contains a carbonyl group instead of a thiol group, leading to different chemical properties and applications.
Pyridazine: A simpler heterocyclic compound with a similar nitrogen-containing ring structure but without the benzene fusion.
This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phthalazine-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYHGSBVFWRLCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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